1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-ethylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-2-21(18,19)16-9-7-15(8-10-16)11-13(17)12-5-3-4-6-14(12)20-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQCBHHFKRSONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:
Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidinone precursor under controlled conditions.
Introduction of the Ethylsulfonyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-(Ethylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
Key derivatives and their activities are summarized below:
- Sulfonyl vs. Trimethoxyphenyl : The ethylsulfonyl group in 1'-(Ethylsulfonyl) derivatives confers >50-fold higher potency compared to trimethoxyphenyl analogs (e.g., compound 15) in MCF-7, A2780, and HT-29 cells. This highlights the sulfonyl group's role in enhancing cytotoxicity and apoptosis via mitochondrial pathways .
- Spirochromanones with ACC Inhibition: Derivatives like 12a–12g, functionalized with quinoline-4-carbonyl groups, exhibit low nM ACC inhibitory activity (e.g., compound 38j in ACC assays). This contrasts with the ethylsulfonyl derivative’s anticancer focus, demonstrating the scaffold’s adaptability to diverse targets .
Structural-Activity Relationships (SAR)
- Sulfonyl Group: Critical for anticancer activity. Derivatives with sulfonyl bridges (e.g., compound 106 in ) show IC50 values <5 µM, while non-sulfonylated analogs (e.g., compound 100, 102) are less potent .
- Linker Flexibility : Rigid spirocyclic cores improve target selectivity. For example, ACC inhibitors (e.g., 12a–12g) require precise substituent positioning for enzyme binding, whereas anticancer derivatives benefit from bulkier groups like ethylsulfonyl .
- Substituent Electronics : Electron-withdrawing groups (e.g., sulfonyl) enhance apoptosis via reactive oxygen species (ROS) generation, while electron-donating groups (e.g., methoxy in compound 15) reduce potency .
Mechanistic Divergence
- Anticancer Agents : 1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one induces early apoptosis (3-fold increase in Annexin V+ cells) and G2-M phase arrest in MCF-7 cells, likely via p53 activation .
- ACC Inhibitors: Quinoline-functionalized derivatives (e.g., 12a–12g) bind the carboxyltransferase (CT) domain of ACC, reducing malonyl-CoA synthesis and promoting fatty acid oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
